原茎茶碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

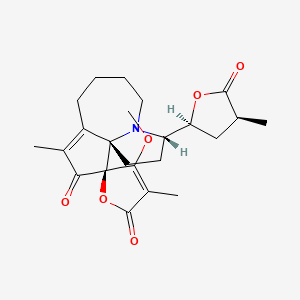

Protostemotinine is an alkaloid isolated from the roots of Stemona japonica . It is used for scientific research or drug declaration .

Molecular Structure Analysis

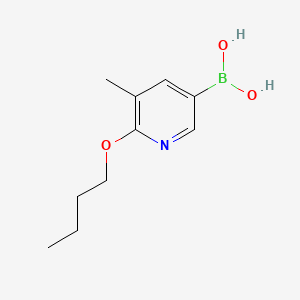

Protostemotinine has a molecular formula of C23H29NO6 . Its average mass is 415.479 Da and its monoisotopic mass is 415.199493 Da . It has 5 defined stereocentres .

Physical And Chemical Properties Analysis

Protostemotinine has a density of 1.3±0.1 g/cm^3, a boiling point of 690.7±55.0 °C at 760 mmHg, and a flash point of 371.5±31.5 °C . It has 7 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.86 .

科学研究应用

植物和微藻的遗传和生理学研究

原生质体是无壁植物或微生物细胞,在生理、遗传和生化研究中至关重要。它们在遗传改良计划中至关重要,包括体细胞克隆和配子体克隆变异、基因转移、细胞融合以及从单个细胞克隆选定的表型。原生质体和细胞悬浮培养已被用于涉及氮营养和同化以及模拟水分胁迫对植物渗透调节影响的研究 (Kirby & David, 1988), (Echeverri et al., 2019)。

生物技术前景

原生质体为各种生物技术应用提供了一种独特的单细胞系统。它们用于基因组学、蛋白质组学和代谢组学。电刺激和暴露于表面活性剂和呼吸气体载体(如全氟化物和血红蛋白)等技术已被探索用于最大化原生质体到植物系统的效率。原生质体还被用于涉及膜功能、细胞结构、药物产品合成和毒理学评估的研究中 (Davey et al., 2005)。

化学分析

原茎茶碱已从露兜树的根中分离和鉴定为一种化合物。该化合物与从同一种中分离出的其他化合物一起,构成了该植物的化学特征,这可能对药理学和其他科学应用产生影响 (Wen, Shou, & Xiao, 2005)。

分子和细胞研究

原生质体用于分子和细胞研究,提供了对细胞分裂、分化和对压力的反应等基本过程的见解。它们作为功能基因组学和细胞融合育种的有效工具,有助于理解各种生物的生理和分子机制 (Zhang et al., 2022)。

作用机制

Target of Action

Protostemotinine is an alkaloid isolated from the roots and rhizomes of Stemona sessilifolia The primary targets of Protostemotinine are currently not well-defined in the literature

Mode of Action

It is known that Protostemotinine interacts with its targets, but the exact nature of these interactions and the resulting changes at the cellular level are still under investigation .

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of Protostemotinine and its overall effect in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

属性

IUPAC Name |

(1S,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPPFSYUDCEQR-NMXNWEJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the structural characteristics of Protostemotinine?

A1: Protostemotinine's structure has been elucidated using spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] While its exact molecular formula and weight are not explicitly reported in the provided abstracts, these can be determined from its chemical structure. Further details on its spectroscopic data, such as characteristic NMR shifts, can be found in the referenced studies. Additionally, one study confirms the successful determination of its crystal structure. []

Q2: What other compounds are found alongside Protostemotinine in Stemona sessilifolia?

A2: Research indicates that Stemona sessilifolia contains a variety of other compounds in addition to Protostemotinine. Some of these include:

- Stemospironine: Identified in both studies, this alkaloid is frequently found alongside Protostemotinine. [, ]

- Stilbostemin B and D: These compounds belong to the bibenzyl class and were isolated in one of the studies. []

- 4'-Methylpinosylvin: This stilbene derivative was also found in the same study as the Stilbostemins. []

- Various other compounds: Other identified compounds include sesamin, fatty acid glycerin monoesters, β-sitosterol, (-)-syringaresinol-4-O-β-D-glucopyranoside, benzoic acid, vanillic acid, daucosterol, and stigmasterol. [, ]

Q3: Are there any known analytical methods for detecting and quantifying Protostemotinine?

A3: While the provided abstracts don't detail specific analytical techniques for Protostemotinine, it's likely that researchers employed a combination of chromatography and spectroscopy. Column chromatography, often using silica gel or macroporous resin, is commonly used to isolate and purify compounds from plant extracts. [, ] Subsequent identification and structural analysis likely involve techniques such as NMR and mass spectrometry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)

![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)